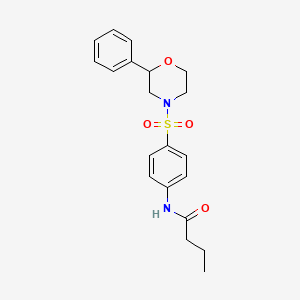
N-(4-((2-phenylmorpholino)sulfonyl)phenyl)butyramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-((2-phenylmorpholino)sulfonyl)phenyl)butyramide, commonly known as PSB-0739, is a chemical compound that has gained attention in the scientific community for its potential therapeutic applications. PSB-0739 belongs to the class of sulfonylurea compounds, which have been extensively explored for their pharmacological properties.
Aplicaciones Científicas De Investigación
Sulfonamide Inhibitors in Therapeutic Applications
Sulfonamide compounds, characterized by the presence of a sulfonamide group, are notable for their wide-ranging therapeutic applications. Initially recognized for their bacteriostatic properties against bacterial infections, sulfonamides have evolved to encompass a broader spectrum of clinical applications. They are integral to the development of various drugs, including diuretics, carbonic anhydrase inhibitors, and antiepileptics. The versatility of sulfonamides extends into antiviral, anticancer, and Alzheimer’s disease treatments, demonstrating their potential in addressing numerous health conditions, including cancer, glaucoma, inflammation, and dandruff. This diversity underscores the significance of sulfonamide-based research in developing innovative therapeutic agents (Gulcin & Taslimi, 2018).
Butyrate and Its Derivatives: Implications for Gut Health and Beyond
Butyrate, a short-chain fatty acid produced in the gut, plays a crucial role in maintaining intestinal health and has implications beyond the digestive system. It serves as a primary nutrient for colonocytes and acts as a cellular mediator influencing gene expression, cell differentiation, and immune modulation. The research into butyrate and its derivatives, such as sodium butyrate and butyrate glycerides, has expanded into animal production, highlighting its potential to enhance gut development, control enteric pathogens, and improve overall growth performance. The adaptability of butyrate derivatives in practice, despite challenges such as odor and absorption issues, points to their significant impact on gut health and animal production (Bedford & Gong, 2017).
Butyrate's Biochemical and Pharmacological Significance
The biochemical and pharmacological significance of butyrate extends into various aspects of health and disease management. As a histone deacetylase inhibitor, butyrate influences gene regulation, immune response, and cancer suppression. It also plays a role in intestinal barrier regulation, oxidative stress reduction, and the modulation of gut motility and visceral sensitivity. These multifaceted actions highlight butyrate's potential in therapeutic interventions, especially in the context of intestinal diseases and conditions requiring modulation of gut flora and function (Leonel & Alvarez‐Leite, 2012).
Propiedades
IUPAC Name |
N-[4-(2-phenylmorpholin-4-yl)sulfonylphenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-2-6-20(23)21-17-9-11-18(12-10-17)27(24,25)22-13-14-26-19(15-22)16-7-4-3-5-8-16/h3-5,7-12,19H,2,6,13-15H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYFFNJKGLRMYLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCOC(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-((2-phenylmorpholino)sulfonyl)phenyl)butyramide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-Nitrophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride](/img/no-structure.png)
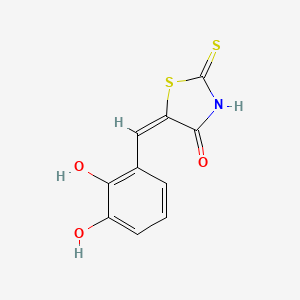
![Ethyl 2-(2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)acetate](/img/structure/B2439590.png)
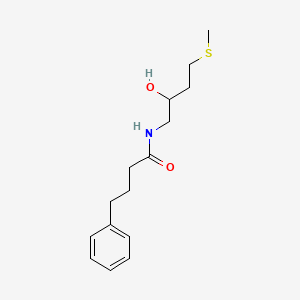
![diethyl 2-(4-chlorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2439596.png)
![9,9-Dimethyl-5,6,7,8-tetrahydrobenzo[7]annulen-6-amine](/img/structure/B2439598.png)
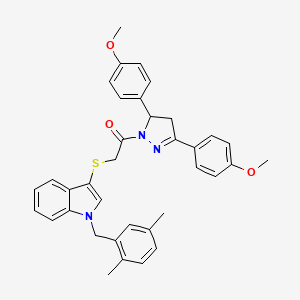
![N-[1-[2-(4-Fluorophenyl)phenyl]ethyl]but-2-ynamide](/img/structure/B2439602.png)
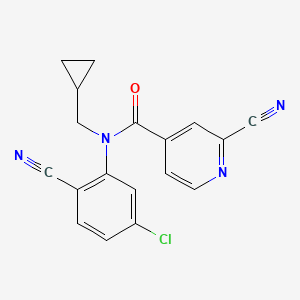
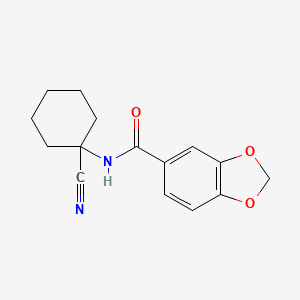
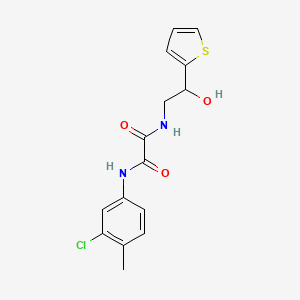
![[(3,5-Dichloro-6-methylpyridin-2-yl)carbamoyl]methyl 2-chloropyridine-4-carboxylate](/img/structure/B2439607.png)
![N-(1,3-benzodioxol-5-yl)-2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2439608.png)
![4-(1,3-Thiazole-4-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2439609.png)